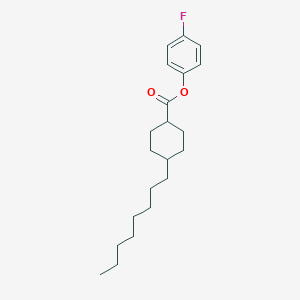
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which is further substituted with an octyl chain and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate typically involves the esterification of 4-fluorophenyl cyclohexane-1-carboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide, under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-fluorophenyl 4-octylcyclohexane-1-carboxylic acid.
Reduction: Formation of 4-fluorophenyl 4-octylcyclohexane-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluorophenyl 4-octylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the octyl chain can insert into hydrophobic regions of proteins or membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
- Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’:3’,1’‘-terphenyl-4’-carboxylate
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
Comparison: 4-Fluorophenyl 4-octylcyclohexane-1-carboxylate is unique due to its long octyl chain, which imparts distinct hydrophobic properties compared to other similar compounds. This feature enhances its ability to interact with lipid membranes and hydrophobic protein regions, making it particularly useful in applications involving biological systems and drug delivery.
特性
CAS番号 |
79912-86-0 |
|---|---|
分子式 |
C21H31FO2 |
分子量 |
334.5 g/mol |
IUPAC名 |
(4-fluorophenyl) 4-octylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H31FO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21(23)24-20-15-13-19(22)14-16-20/h13-18H,2-12H2,1H3 |
InChIキー |
PHLIHTHZZLGEKX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)


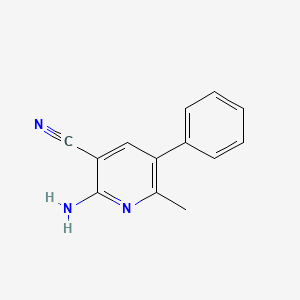
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
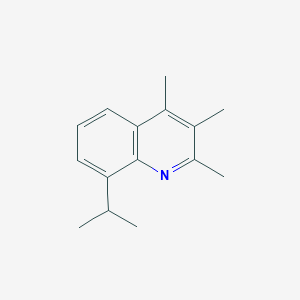
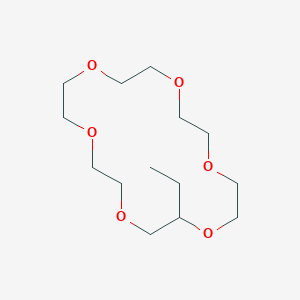
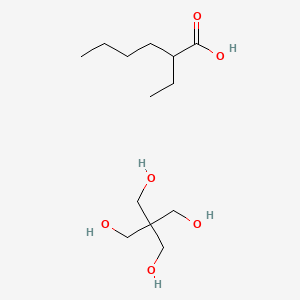
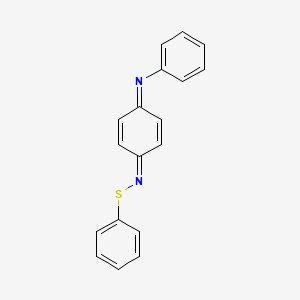
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)

